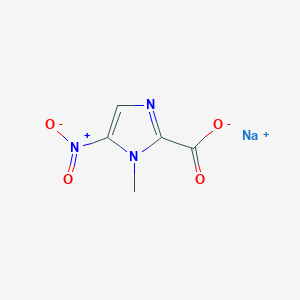

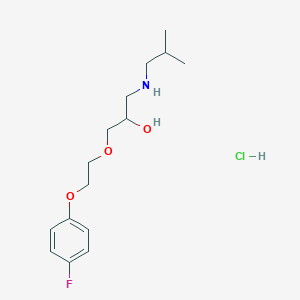

![molecular formula C23H19N3O3S B3012008 N-(6,7-二氢-[1,4]二氧杂环[2',3':4,5]苯并[1,2-d]噻唑-2-基)-3-甲基-N-(吡啶-3-基甲基)苯甲酰胺 CAS No. 895022-30-7](/img/structure/B3012008.png)

N-(6,7-二氢-[1,4]二氧杂环[2',3':4,5]苯并[1,2-d]噻唑-2-基)-3-甲基-N-(吡啶-3-基甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds, such as N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives, involves 1,3-dipolar cycloaddition of azomethine imines with azlactones followed by rearrangement . This method is catalyst-free and can be completed under mild conditions. Although the exact synthesis of the compound is not detailed, similar synthetic strategies involving cycloaddition could potentially be applied.

Molecular Structure Analysis

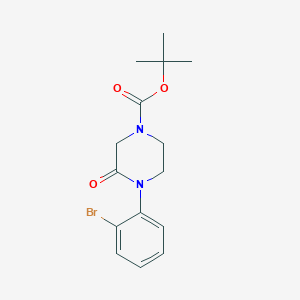

The molecular structure of the compound is likely complex, given the presence of multiple heterocyclic rings such as dioxino and thiazol rings. The structure would be expected to exhibit a degree of rigidity due to these fused ring systems. The analysis of molecular structure typically involves techniques such as X-ray crystallography or NMR spectroscopy, but specific structural details are not provided in the papers .

Chemical Reactions Analysis

The papers do not provide information on the chemical reactions specific to N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide. However, the related compounds mentioned in the papers are synthesized through reactions that could offer insights into the reactivity of similar compounds. For example, the 1,3-dipolar cycloaddition used in the synthesis of benzamide derivatives suggests a potential for nucleophilic addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not discussed in the provided papers. However, based on the structure, one could infer that the compound may have certain solubility characteristics due to the presence of amide groups, which can engage in hydrogen bonding. The heterocyclic components may also influence the compound's stability and reactivity. The antiallergic agents paper discusses the potency of a related compound in a biological assay, suggesting that the compound may also have biological activity that could be explored in similar assays.

科学研究应用

VEGFR-2 抑制

N-(6,7-二氢-[1,4]二氧杂环[2',3':4,5]苯并[1,2-d]噻唑-2-基)-3-甲基-N-(吡啶-3-基甲基)苯甲酰胺及其类似物已被确定为血管内皮生长因子受体-2 (VEGFR-2) 的有效抑制剂。这些化合物与 ATP 竞争性抑制,在人肺癌和结肠癌异种移植模型中显示出疗效 (Borzilleri 等人,2006).

发光特性

包括该化合物在内的吡啶基取代的苯甲酰胺在溶液和固态中都表现出发光特性。这些化合物还展示出有趣的多刺激响应特性,包括机械致变色行为 (Srivastava 等人,2017).

抗菌和抗增殖活性

与所讨论的化合物相关的噻唑基吡唑啉衍生物与苯并[1,3]二氧杂环部分相连,已被合成并评估其抗菌和抗增殖活性。这些衍生物对各种微生物和癌细胞显示出有希望的结果 (Mansour 等人,2020).

抗菌剂

与 N-(6,7-二氢-[1,4]二氧杂环[2',3':4,5]苯并[1,2-d]噻唑-2-基)-3-甲基-N-(吡啶-3-基甲基)苯甲酰胺相似的化合物已被设计和合成,作为潜在的抗菌剂,特别对金黄色葡萄球菌和枯草芽孢杆菌有效 (Palkar 等人,2017).

超分子凝胶剂

与所讨论的化合物具有结构相似性的 N-(噻唑-2-基)苯甲酰胺衍生物充当超分子凝胶剂。这些化合物的凝胶化行为受甲基官能团和多个非共价相互作用的影响 (Yadav & Ballabh, 2020).

HDAC 抑制剂

N-(2-氨基苯基)-4-[(4-吡啶-3-基嘧啶-2-氨基)甲基]苯甲酰胺是一种结构相关的化合物,是一种组蛋白脱乙酰基酶 (HDAC) 抑制剂,在体内具有显着的抗肿瘤活性。它已作为一种潜在的抗癌药物进入临床试验 (Zhou 等人,2008).

合成和作为杀虫剂的生化影响

与目标化合物相关的磺酰胺噻唑衍生物已被合成并评估了其对棉叶虫斜纹夜蛾的杀虫功效。这些化合物显示出显着的毒性作用,可能成为潜在的杀虫剂 (Soliman 等人,2020).

作用机制

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of thiazoles , which have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Mode of Action

Based on the known activities of thiazoles, it can be hypothesized that the compound may interact with various enzymes, receptors, or other proteins to exert its effects .

Biochemical Pathways

Thiazoles are known to interact with a variety of biochemical pathways, depending on their specific structure and the targets they interact with

Pharmacokinetics

The compound has a molecular weight of 208.24 , which suggests it may have good bioavailability, as compounds with a molecular weight under 500 are generally well absorbed. The compound is also solid at room temperature and has good solubility in organic solvents , which could influence its absorption and distribution.

Result of Action

Given the diverse biological activities of thiazoles , it is likely that the compound could have multiple effects at the molecular and cellular level, depending on the specific targets it interacts with.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s solubility, stability, and interactions with its targets. The compound is stable at room temperature and in an inert atmosphere , suggesting it may be relatively stable under a variety of environmental conditions.

属性

IUPAC Name |

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3S/c1-15-4-2-6-17(10-15)22(27)26(14-16-5-3-7-24-13-16)23-25-18-11-19-20(12-21(18)30-23)29-9-8-28-19/h2-7,10-13H,8-9,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFFEMLFOUSADU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=CC5=C(C=C4S3)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

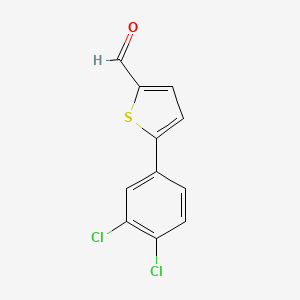

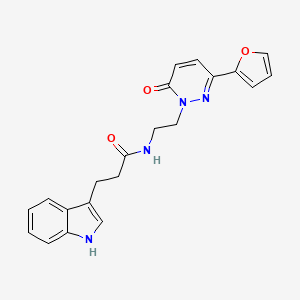

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B3011927.png)

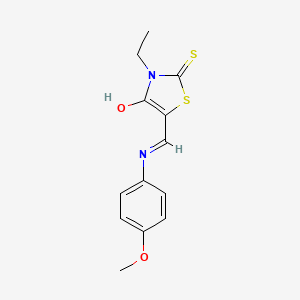

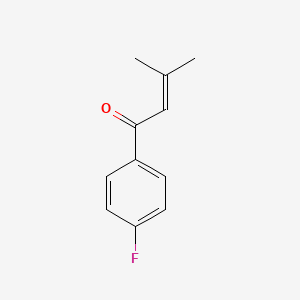

![N-(3-acetylphenyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3011936.png)

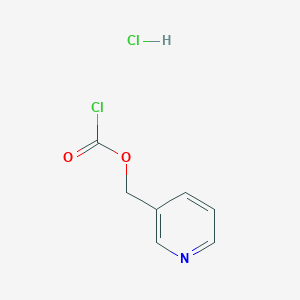

![N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid](/img/structure/B3011940.png)

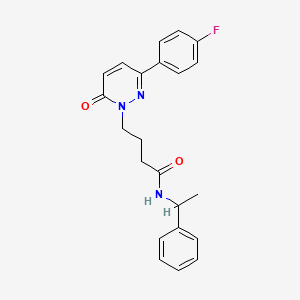

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3011941.png)

![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B3011944.png)